2-(Azepan-1-yl)-N-methylethanamine: Structural Profile & Synthetic Utility
2-(Azepan-1-yl)-N-methylethanamine: Structural Profile & Synthetic Utility
[1]
Executive Summary
2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2] Characterized by a seven-membered azepane ring linked to a secondary methylamine via an ethyl chain, this molecule serves as a critical "linker-head" motif in the design of CNS-active agents, particularly ligands for Sigma-1 (
Unlike its six-membered analog (piperidine), the azepane ring confers distinct lipophilic and steric properties, often enhancing blood-brain barrier (BBB) permeability and altering receptor subtype selectivity.[1][2] This guide details the physicochemical properties, validated synthetic routes, and structural-activity relationships (SAR) relevant to drug development professionals.
Chemical Identity & Structural Analysis[3]
The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-methyl) separated by a flexible ethylene bridge.[1][2] This "diamine tether" configuration is a privileged structure in neuropharmacology.[1]
Nomenclature & Identifiers[2][3]
| Property | Detail |
| IUPAC Name | N-[2-(Azepan-1-yl)ethyl]-N-methylamine |
| Common Synonyms | 2-(Hexamethyleneimino)-N-methylethylamine; amine |
| CAS Number | 1609407-93-3 (Hydrate); 51388-00-2 (Parent primary amine) |
| Molecular Formula | |
| Molecular Weight | 156.27 g/mol (Free Base) |
| SMILES | CNCCN1CCCCCC1 |
Structural Visualization[2]
The structure features a hydrophobic azepane "tail" and a polar, basic "head."[1]
Figure 1: Functional decomposition of the molecule highlighting pharmacophoric contributions.[1][2]
Physicochemical Profile
Understanding the physical state and solubility is crucial for assay development and formulation.[1]
| Property | Value (Experimental/Predicted) | Implications for Research |
| Physical State | Colorless to pale yellow liquid | Handle as a liquid amine; density approx.[1] 0.9 g/mL.[1] |
| LogP (Octanol/Water) | ~1.6 – 1.8 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |
| pKa (Base) | ~9.8 (Secondary amine), ~8.5 (Azepane) | Highly basic; exists as dication at physiological pH.[1][2] |
| Solubility | Miscible in water, ethanol, DMSO | Excellent solubility facilitates in vitro screening.[1][2] |
| Boiling Point | ~205°C (Predicted at 760 mmHg) | High boiling point; stable under standard reflux.[1][2] |
Synthetic Pathways[2][6][7][8]
For research applications requiring high purity (>98%), Method A (Amide Reduction) is recommended over direct alkylation to prevent poly-alkylation byproducts.[1][2]
Method A: Two-Step Amide Reduction (High Fidelity)[1][2]
This route ensures the secondary amine is formed exclusively without quaternary ammonium contaminants.[1]
-
Acylation: Reaction of azepane with N-methyl-2-chloroacetamide.[1]
-
Reduction: Reduction of the intermediate amide using Lithium Aluminum Hydride (LiAlH
).[1]
Protocol:
-
Step 1: Dissolve Azepane (1.0 eq) and
(2.0 eq) in MeCN.[1][2] Add N-methyl-2-chloroacetamide (1.1 eq) dropwise at 0°C. Reflux for 4 hours. Filter and concentrate to yield the amide intermediate.[1] -
Step 2: Suspend LiAlH
(2.5 eq) in dry THF under Argon. Add the amide intermediate (dissolved in THF) dropwise at 0°C. Reflux for 12 hours. -
Workup: Quench via Fieser method (
mL , mL 15% NaOH, mL ). Filter precipitate.[1] Extract filtrate with DCM.[1] Dry over .[1] Distill under reduced pressure.
Method B: Reductive Amination (Alternative)[1][2]
Useful if 2-(azepan-1-yl)acetaldehyde is available or generated in situ.[1]
-
Reagents: 2-(Azepan-1-yl)acetaldehyde + Methylamine (in MeOH) +
. -
Note: Requires careful pH control (pH 5-6) to optimize imine formation.[1][2]
Figure 2: Preferred synthetic route via amide reduction to ensure secondary amine specificity.
Pharmacological Context: The Azepane Advantage[1][2]
In drug discovery, this scaffold is not merely a linker but a modulator of receptor affinity.[1]
Sigma Receptor Selectivity
Research into Sigma-1 (
-
Mechanism: The larger hydrophobic bulk of the azepane ring fills the hydrophobic pocket of the
receptor more effectively than smaller rings.[1] -
Example: Analogues like CM 304 utilize the azepane-ethyl motif to achieve >500-fold selectivity for
over receptors [1].[1][3]
Structure-Activity Relationship (SAR) Logic[1][2]
| Structural Component | Modification Effect |
| Azepane Ring | Increases LogP (+0.5 vs Piperidine); enhances hydrophobic interaction.[1] |
| Ethyl Linker | Optimal chain length (n=2) for Sigma and Dopamine receptor binding pockets.[1][2] |
| N-Methyl Group | Provides a secondary amine handle for further functionalization or ionic bonding (salt bridge) with Aspartate residues (e.g., Asp126 in |
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
-
1H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry (ESI+):
Safety & Handling
Signal Word: DANGER
-
Hazard Statements:
-
Handling Protocol:
References
-
Identification of Antagonists Selective for Sigma Receptor Subtypes. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
PubChem Compound Summary: amine. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Reaction. Molecules / PMC. Available at: [Link]
